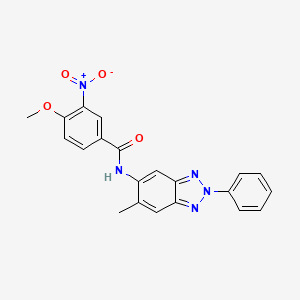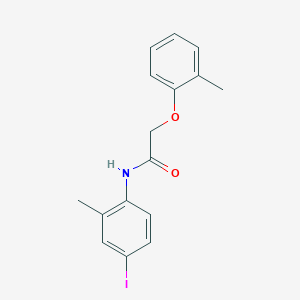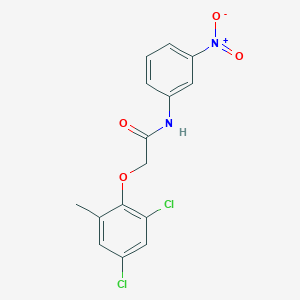![molecular formula C23H20Cl2N2O3 B3694423 N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide](/img/structure/B3694423.png)
N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide
概要
説明
N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2,4-dichloro-6-methylphenol with chloroacetic acid to form the phenoxyacetyl intermediate. This reaction is typically carried out in the presence of a base such as sodium hydroxide.
Amidation Reaction: The phenoxyacetyl intermediate is then reacted with 3-aminoacetophenone to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Final Coupling Step: The final step involves the coupling of the amide intermediate with 2-methylbenzoyl chloride to form the target compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. Industrial production may also involve additional purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out on the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(3-aminophenyl)-2-methylbenzamide and N-(2,4-dichlorophenyl)-2-methylbenzamide share structural similarities with the target compound.
Uniqueness: The presence of the 2-(2,4-dichloro-6-methylphenoxy)acetyl group in this compound imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-14-6-3-4-9-19(14)23(29)27-18-8-5-7-17(12-18)26-21(28)13-30-22-15(2)10-16(24)11-20(22)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDZCFOLKABJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)COC3=C(C=C(C=C3C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3694356.png)

![5-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3694371.png)
![N-(4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B3694384.png)
![2-[(4-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)benzamide](/img/structure/B3694399.png)

![N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B3694410.png)
![5-({5-BROMO-2-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3694415.png)
![2-phenyl-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3694429.png)
![5-[[5-Chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3694435.png)
![2-(4-chlorophenyl)-N-[3-chloro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B3694441.png)

